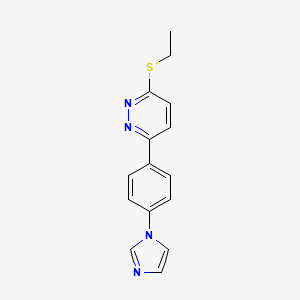
3-(4-(1H-イミダゾール-1-イル)フェニル)-6-(エチルチオ)ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings
科学的研究の応用
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The imidazole ring is known for its biological activity, making this compound a candidate for drug development.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
準備方法
The synthesis of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine typically involves multi-step reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by the introduction of the pyridazine ring. The ethylthio group is then introduced through a substitution reaction. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
化学反応の分析
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazole or pyridazine rings.
Substitution: The ethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
作用機序
The mechanism of action of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The ethylthio group can participate in redox reactions, influencing the compound’s overall reactivity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes.
類似化合物との比較
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine can be compared with other similar compounds such as:
4-(1H-imidazol-1-yl)phenol: This compound also contains an imidazole ring but lacks the pyridazine and ethylthio groups, making it less versatile in terms of reactivity and applications.
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one: This compound has a similar imidazole-phenyl structure but differs in the presence of a ketone group instead of the pyridazine and ethylthio groups.
生物活性
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine can be represented as follows:
- IUPAC Name : 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine
- Molecular Formula : C13H12N4S
- Molecular Weight : 252.33 g/mol
This compound features an imidazole ring, a phenyl group, and an ethylthio substituent attached to a pyridazine core, which may contribute to its biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially acting as an inhibitor. This interaction may modulate enzymatic pathways involved in disease processes.
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signaling pathways that are critical for cellular function and homeostasis.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi due to their ability to disrupt cell membrane integrity or interfere with metabolic pathways .
Anticancer Properties
Pyridazine derivatives have been investigated for their anticancer potential. In vitro studies demonstrate that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This suggests that 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine may also possess anticancer properties .
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-20-15-8-7-14(17-18-15)12-3-5-13(6-4-12)19-10-9-16-11-19/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIHHROVHGNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














